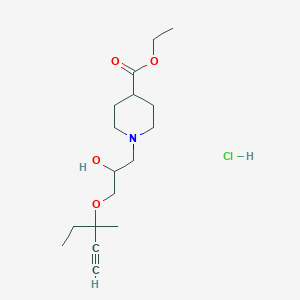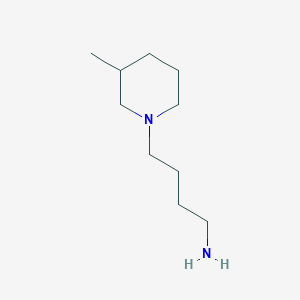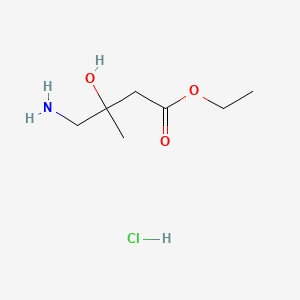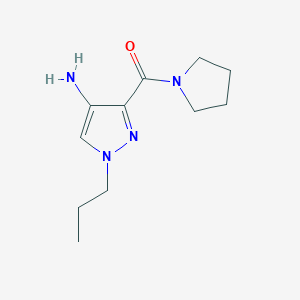
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound features a piperidine ring, a hallmark in medicinal chemistry due to its versatility and presence in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride can be approached through multi-step organic reactions Initial steps often involve the functionalization of piperidine derivatives
Industrial Production Methods
Industrial production of this compound typically employs continuous flow systems to ensure optimal reaction conditions and scalability. Key reagents are supplied in precise ratios, and reaction intermediates are monitored through advanced spectroscopic techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes several types of reactions:
Oxidation: : Oxidation reactions can convert the hydroxyl group into corresponding carbonyl compounds.
Reduction: : Reduction reactions, such as hydrogenation, can further modify the alkyne group.
Substitution: : Nucleophilic substitution reactions can replace specific groups on the piperidine ring or ethyl ester moiety.
Common Reagents and Conditions
Reagents like sodium hydride (for deprotonation), palladium on carbon (for hydrogenation), and organolithium compounds (for nucleophilic additions) are commonly used under specific conditions—usually in inert atmospheres and controlled temperatures.
Major Products Formed from These Reactions
Oxidation: : Yields carbonyl compounds such as ketones or aldehydes.
Reduction: : Produces saturated aliphatic compounds.
Substitution: : Results in derivatives with varied functional groups enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
This compound finds application in organic synthesis as a building block for more complex molecules, particularly in creating libraries of compounds for drug discovery.
Biology
In biological research, it can be used to probe cellular processes due to its structural compatibility with biological macromolecules.
Medicine
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride has potential therapeutic applications due to its bioactive nature. It may serve as a scaffold for developing drugs targeting specific pathways or receptors.
Industry
In the industrial context, this compound can be used in the production of fine chemicals and as a precursor in manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride often involves binding to specific molecular targets, such as enzymes or receptors. It interacts through hydrogen bonding, van der Waals forces, and sometimes covalent bonding with active site residues, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-hydroxy-3-butyl)piperidine-4-carboxylate
Ethyl 1-(2-hydroxy-3-((3-methylbut-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate
Highlighting Uniqueness
Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is unique due to its combination of an alkyne group and a piperidine ring, making it particularly versatile for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVHOZZELVBJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)



![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

